molecular formula C21H22N2O4S B2424688 N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 922656-14-2

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2424688
CAS No.: 922656-14-2
M. Wt: 398.48
InChI Key: IILYULBHRXDETD-UHFFFAOYSA-N
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Description

N-[4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic thiazole-based compound designed for pharmaceutical and biological chemistry research. This chemically complex molecule integrates a 2,3-dimethoxybenzamide moiety with a 4-(4-ethoxyphenyl)-5-methylthiazole core, creating a structure rich in electron-donating substituents (methoxy and ethoxy groups) known to influence both the physicochemical properties and biological activity of heterocyclic compounds . Thiazole derivatives analogous to this compound are frequently investigated as key building blocks in the synthesis of more complex molecules and are studied for their potential to interact with various enzymatic targets . Research on similar structures indicates potential applications in screening for antimicrobial and anticancer properties, as the thiazole scaffold is a common feature in many bioactive molecules . The mechanism of action for such compounds often involves the inhibition of specific enzymes or modulation of receptor activity, potentially by binding to active sites and interfering with substrate access . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a versatile intermediate or a novel chemical entity in drug discovery programs, material science, and biochemical assay development.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-5-27-15-11-9-14(10-12-15)18-13(2)28-21(22-18)23-20(24)16-7-6-8-17(25-3)19(16)26-4/h6-12H,5H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILYULBHRXDETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Bromoketone Preparation

The synthesis begins with the preparation of 1-(4-ethoxyphenyl)-2-bromopropan-1-one, the α-bromoketone precursor. This involves bromination of 1-(4-ethoxyphenyl)propan-1-one using molecular bromine in acetic acid at 0–5°C, achieving yields of 78–82%.

Reaction Conditions :

  • Substrate : 1-(4-Ethoxyphenyl)propan-1-one (10 mmol)
  • Reagent : Br₂ (12 mmol) in glacial acetic acid (20 mL)
  • Temperature : 0–5°C (ice bath)
  • Time : 2 hours

Thioamide Formation

Concurrent preparation of the thioamide from 2,3-dimethoxybenzoic acid involves:

  • Activation : Conversion to 2,3-dimethoxybenzoyl chloride using thionyl chloride (SOCl₂) under reflux.
  • Amination : Reaction with ammonium thiocyanate (NH₄SCN) in anhydrous acetone to yield 2,3-dimethoxybenzothioamide.

Optimization Note : Excess NH₄SCN (1.5 equiv.) and prolonged stirring (12 hours) improve thiourea formation, with yields reaching 85–90%.

Cyclization to Thiazole Intermediate

The critical Hantzsch thiazole synthesis combines the α-bromoketone and thioamide in ethanol under reflux:

$$
\text{1-(4-Ethoxyphenyl)-2-bromopropan-1-one} + \text{2,3-Dimethoxybenzothioamide} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole Intermediate}
$$

Key Parameters :

  • Molar Ratio : 1:1.2 (α-bromoketone:thioamide)
  • Solvent : Anhydrous ethanol (50 mL/mmol)
  • Temperature : 80°C (reflux)
  • Time : 6–8 hours
  • Yield : 70–75%

Amide Coupling and Final Product Isolation

Activation of Carboxylic Acid

2,3-Dimethoxybenzoic acid is activated via chloride formation using oxalyl chloride (COCl₂) in dichloromethane (DCM) with catalytic dimethylformamide (DMF):

$$
\text{2,3-Dimethoxybenzoic acid} \xrightarrow{\text{COCl₂, DCM}} \text{2,3-Dimethoxybenzoyl chloride}
$$

Conditions :

  • Temperature : 0°C to room temperature
  • Time : 3 hours
  • Yield : 95%

Nucleophilic Acylation

The thiazole-2-amine reacts with 2,3-dimethoxybenzoyl chloride in the presence of triethylamine (TEA) as a base:

$$
\text{Thiazole-2-amine} + \text{2,3-Dimethoxybenzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound}
$$

Optimized Protocol :

  • Solvent : Dry DCM (10 mL/mmol)
  • Base : TEA (2.5 equiv.)
  • Temperature : 0°C → room temperature
  • Time : 12 hours
  • Workup : Sequential washes with 5% HCl, saturated NaHCO₃, and brine
  • Yield : 80–85%

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate (5–30%) in hexanes. Fractions are analyzed by TLC (Rf = 0.45 in EtOAc/hexanes 1:1).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, Thiazole-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • LC-MS : m/z 453.2 [M+H]⁺ (calculated 453.17).

Comparative Analysis of Alternative Routes

Ullmann Coupling for Thiazole Formation

An alternative route employs Ullmann coupling between 2-iodo-4-(4-ethoxyphenyl)-5-methylthiazole and 2,3-dimethoxybenzamide using CuI/L-proline catalysis. While this method avoids Hantzsch cyclization, yields are lower (50–60%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the Hantzsch cyclization step, improving yields to 78% but requiring specialized equipment.

Industrial-Scale Considerations

For bulk production, solvent recovery systems and continuous-flow reactors are recommended to enhance efficiency. A pilot-scale study achieved 82% yield using a plug-flow reactor with ethanol recycling.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl and thiazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Shares structural similarities but differs in the presence of a triazole ring instead of a thiazole ring.

    Phenacetin (N-(4-ethoxyphenyl)acetamide): Similar in having an ethoxyphenyl group but lacks the thiazole and dimethoxybenzamide moieties.

Uniqueness

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, focusing on mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 333415-82-0
  • Molecular Formula : C19H17N3O4S
  • Molecular Weight : 383.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. It is believed to inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity and leading to cell death.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. It may act by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, it has shown effectiveness against breast cancer cell lines by downregulating proteins associated with tumor growth.
  • Anti-inflammatory Properties : The compound has been observed to reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

StudyBiological ActivityFindings
Study 1AntimicrobialEffective against E. coli and S. aureus with MIC values of 10 µg/mL.
Study 2AnticancerInduces apoptosis in MCF-7 breast cancer cells with IC50 of 15 µM.
Study 3Anti-inflammatoryReduces TNF-alpha production in LPS-stimulated macrophages by 30%.

Case Studies

  • Case Study on Anticancer Activity :
    • In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis as shown by increased caspase activity.
  • Case Study on Antimicrobial Efficacy :
    • A clinical evaluation demonstrated that the compound effectively inhibited various strains of bacteria isolated from infected patients, suggesting its potential as a new antibiotic agent.

Q & A

Q. What are the key steps in synthesizing N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide?

The synthesis involves two primary steps:

  • Thiazole ring formation : Cyclization of a thiourea derivative with an α-halo ketone (e.g., via Hantzsch thiazole synthesis) under reflux conditions in ethanol or dichloromethane.
  • Coupling with benzamide : The thiazole intermediate reacts with 2,3-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product. Reaction optimization includes solvent selection (dichloromethane or acetonitrile) and temperature control (50–70°C) to maximize yield (typically 60–75%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : For confirming the positions of methoxy, ethoxyphenyl, and methyl groups.
  • Infrared Spectroscopy (IR) : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, thiazole ring vibrations).
  • Mass Spectrometry (MS) : Determines molecular weight (C₂₀H₂₀N₂O₃S, MW = 368.45 g/mol) and fragmentation patterns.
  • X-ray crystallography : Resolves bond angles and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What is the molecular structure and key functional groups influencing its reactivity?

The compound features:

  • A 1,3-thiazole core with sulfur and nitrogen atoms.
  • 4-Ethoxyphenyl and 5-methyl substituents on the thiazole ring.
  • A 2,3-dimethoxybenzamide moiety linked to the thiazole’s C2 position. The ethoxy and methoxy groups enhance lipophilicity, while the thiazole ring enables π-stacking interactions with biological targets .

Q. What are the solubility and stability properties under laboratory conditions?

  • Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, ethanol).
  • Stability : Degrades under strong oxidizing agents (e.g., H₂O₂) or extreme pH. Store at 4°C in inert atmospheres to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

  • Solvent choice : Replace dichloromethane with acetonitrile to reduce side reactions.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate benzamide coupling.
  • Purification : Employ gradient column chromatography (hexane:ethyl acetate) to isolate the product from unreacted intermediates .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

  • Assay standardization : Control variables like bacterial strain (e.g., Staphylococcus aureus ATCC 25923) or cancer cell line (e.g., MCF-7).
  • Structural analogs : Compare activity of derivatives (e.g., replacing ethoxy with fluoro groups) to isolate substituent effects.
  • Dose-response curves : Validate IC₅₀ values across multiple replicates to ensure reproducibility .

Q. What strategies are effective for SAR studies targeting enhanced bioactivity?

  • Substituent variation : Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., Cl) to modulate thiazole ring reactivity.
  • Benzamide modifications : Introduce nitro or hydroxyl groups to enhance hydrogen bonding with target enzymes (e.g., bacterial RNA polymerase).
  • In silico docking : Use AutoDock Vina to predict binding affinities to active sites before synthesis .

Q. How to validate the proposed mechanism of action (e.g., bacterial RNA polymerase inhibition)?

  • In vitro assays : Measure RNA synthesis inhibition in E. coli lysates using radiolabeled UTP incorporation.
  • Competitive binding : Co-administer rifampicin (a known RNA polymerase inhibitor) to assess competitive displacement.
  • Crystallography : Resolve co-crystal structures of the compound bound to RNA polymerase (PDB ID: 6ALF) .

Q. How to address low yield or impurities during scale-up synthesis?

  • Reaction monitoring : Use TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) to track intermediate formation.
  • Recrystallization : Purify the final product using ethanol-water mixtures.
  • Byproduct analysis : Characterize impurities via LC-MS and adjust stoichiometry to minimize side reactions .

Q. How to design stability studies for formulation development?

  • Forced degradation : Expose the compound to heat (60°C), light (UV-A), and humidity (75% RH) for 14 days.
  • Analytical methods : Quantify degradation products using HPLC (C18 column, acetonitrile-water gradient).
  • pH stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal storage conditions .

Cross-Disciplinary Research Considerations

  • Antimicrobial vs. Anticancer Applications : While the thiazole core inhibits bacterial RNA polymerase, the dimethoxybenzamide moiety may intercalate DNA in cancer cells. Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cells .
  • Material Science : Explore its use as a corrosion inhibitor by testing electrochemical impedance in acidic environments (e.g., 1M HCl) .

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